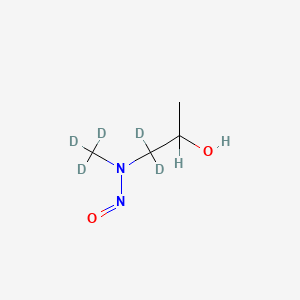![molecular formula C10H14O4S B14308112 [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid CAS No. 116013-01-5](/img/structure/B14308112.png)
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid typically involves the formation of the thiopyran ring followed by the introduction of the ethoxycarbonyl and acetic acid groups. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications due to their unique structural properties. Research is ongoing to explore their efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the thiopyran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ethoxycarbonyl and acetic acid groups can also modulate the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-4-yl]acetic acid: Similar structure but with a different position of the ethoxycarbonyl group.
[2-(Methoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
Uniqueness
The uniqueness of [2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid lies in its specific combination of functional groups and the position of these groups on the thiopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
116013-01-5 |
|---|---|
Fórmula molecular |
C10H14O4S |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
2-(2-ethoxycarbonyl-3,6-dihydro-2H-thiopyran-3-yl)acetic acid |
InChI |
InChI=1S/C10H14O4S/c1-2-14-10(13)9-7(6-8(11)12)4-3-5-15-9/h3-4,7,9H,2,5-6H2,1H3,(H,11,12) |
Clave InChI |
NYPNUHIDOMTBIC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C=CCS1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
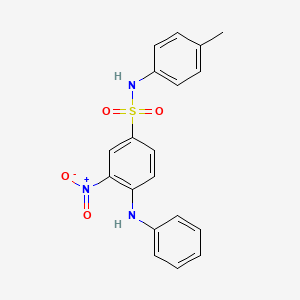
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
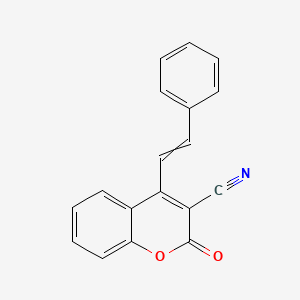
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
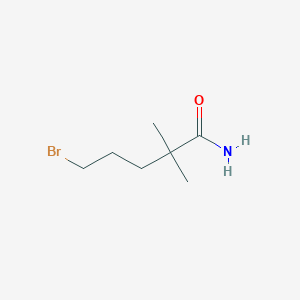

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
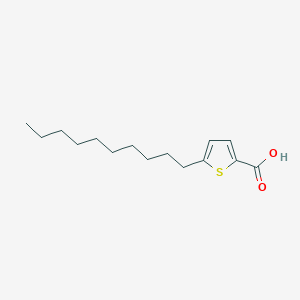
![9-[(2-Ethylhexyl)oxy]-10-hydroxyoctadecanoic acid](/img/structure/B14308101.png)
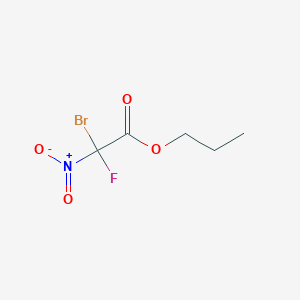
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
